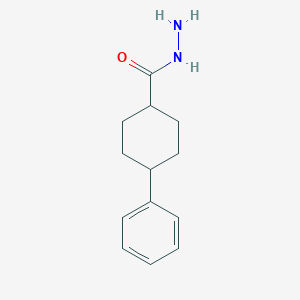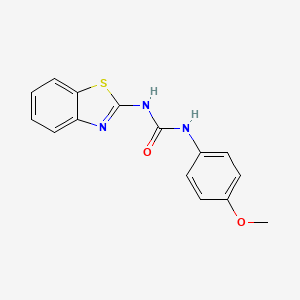![molecular formula C14H12F3N3O B5732236 1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline](/img/structure/B5732236.png)
1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline, also known as MTPI, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MTPI is a pyrazole-based compound that has been shown to exhibit potent anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of a key enzyme called phosphodiesterase 4 (PDE4). PDE4 is a cyclic AMP (cAMP) specific phosphodiesterase that plays a critical role in regulating the intracellular levels of cAMP. By inhibiting PDE4, 1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline increases the intracellular levels of cAMP, which in turn leads to the activation of protein kinase A (PKA) and downstream signaling pathways that regulate cell growth, differentiation, and inflammation.
Biochemical and Physiological Effects:
1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline has been shown to exhibit potent anti-tumor and anti-inflammatory effects in various preclinical models. In cancer models, 1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation models, 1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline reduces the production of pro-inflammatory cytokines and chemokines, which leads to a reduction in inflammation and tissue damage. 1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline has also been shown to exhibit neuroprotective effects by reducing the production of pro-inflammatory cytokines in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It exhibits potent anti-tumor and anti-inflammatory effects, which make it an attractive candidate for drug development. However, 1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline also has limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. It also has a short half-life in vivo, which can limit its therapeutic potential.
Direcciones Futuras
Several future directions can be explored with 1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline. One potential direction is to develop more potent and selective PDE4 inhibitors that exhibit improved solubility and bioavailability. Another direction is to explore the therapeutic potential of 1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline in other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, the mechanism of action of 1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline can be further elucidated to identify new downstream signaling pathways that regulate cell growth, differentiation, and inflammation.
Métodos De Síntesis
1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline can be synthesized using a simple and efficient method that involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine with indoline-2-carboxylic acid. The reaction is carried out in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline as a white solid with a high purity.
Aplicaciones Científicas De Investigación
1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. Several preclinical studies have demonstrated that 1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline exhibits potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. 1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c1-19-11(8-12(18-19)14(15,16)17)13(21)20-7-6-9-4-2-3-5-10(9)20/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFISCUJUKWLBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indol-1-yl[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5732164.png)
![5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5732167.png)
![4-[3-(2,6-dichlorophenyl)acryloyl]morpholine](/img/structure/B5732181.png)
![3-[(4-methoxybenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5732189.png)
![3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5732193.png)



![{4-[(5-tert-butyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5732222.png)
![3-(2-chloro-6-fluorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5732227.png)


![N'-[(4-fluorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5732243.png)
